molecular formula C15H29N3O5 B13398732 N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide

N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide

Cat. No.: B13398732
M. Wt: 331.41 g/mol
InChI Key: OCSMOTCMPXTDND-UHFFFAOYSA-N
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Description

This compound (CAS RN: 380383-15-3) is a stereospecific butanediamide derivative featuring a 3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl group at the N⁴ position and a 2-methylpropyl (isobutyl) substituent at the C3 position of the butanediamide backbone . It is classified as a matrix metalloproteinase (MMP) inhibitor, targeting MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14, indicating broad-spectrum activity against both collagenases and gelatinases . The (2R,3S) stereochemistry of the dihydroxy groups and the (2S) configuration of the dimethyloxobutan-2-yl moiety are critical for its binding affinity and selectivity .

Properties

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSMOTCMPXTDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870018
Record name N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Marimastat is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of a hydroxamic acid derivative, which is then coupled with a suitable amine to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Marimastat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its amide and hydroxamic acid groups under acidic or basic conditions:

Reaction Site Conditions Products References
Hydroxamic acid (C=O-NOH)Acidic (HCl, H₂SO₄)Carboxylic acid + hydroxylamine
Amide (C=O-NR₂)Basic (NaOH, KOH)Carboxylate salt + amine
Ester-like linkageEnzymatic (MMP active site)Chelation with Zn²⁺ (biological inhibition)

Key findings:

  • Hydroxamic acid hydrolysis is pH-dependent, with faster rates under strong acidic conditions .

  • Amide bonds exhibit stability under physiological pH but hydrolyze in alkaline environments .

Metal Chelation

The hydroxamic acid group facilitates strong chelation with metal ions, critical for its MMP inhibitory activity:

Metal Ion Binding Site Stability Constant (Log K) Biological Relevance
Zn²⁺Hydroxamic acid (N,O)~12–14MMP inhibition via active site blockade
Fe³⁺Hydroxamic acid (N,O)~20Potential for bioreductive activation in prodrugs

Key findings:

  • Fe(III)-marimastat complexes have been synthesized for hypoxia-activated drug delivery systems .

  • Zn²⁺ chelation disrupts MMP catalytic activity, reducing collagen degradation .

Oxidation Reactions

Hydroxyl and secondary alcohol groups are susceptible to oxidation:

Oxidizing Agent Target Group Product Conditions
KMnO₄ (strong)Secondary alcoholKetoneAcidic, heated
CrO₃HydroxylCarboxylic acid (if α-H)H₂SO₄ catalyst

Key findings:

  • Oxidation of the hydroxyl group at position 3 yields a ketone, altering solubility and bioactivity.

  • Strong oxidants degrade the compound, necessitating storage in inert atmospheres .

Stability and Degradation

Stability profiles under varying conditions:

Condition Effect Degradation Pathway References
High temperatureDecomposition (>100°C)Thermal breakdown of amides
UV lightRadical formationPhotooxidation of alkyl chains
Aqueous solutionHydrolysis (pH-dependent)As described in Section 1

Key findings:

  • The compound is stable at -20°C in anhydrous DMSO but degrades rapidly in aqueous buffers at pH > 8 .

Synthetic Modifications

While full synthesis pathways are proprietary, key reaction steps include:

  • Amide Coupling : Formation of the central butanediamide core via EDC/NHS-mediated coupling .

  • Hydroxyl Protection : Use of tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation.

  • Stereochemical Control : Chiral resolution to achieve the (2R,3S) configuration critical for bioactivity .

Biological Activity via Chemical Interaction

  • MMP Inhibition : Chelation of Zn²⁺ in MMP active sites prevents substrate binding, with IC₅₀ values of 3–13 nM for MMP-2, MMP-7, and MMP-9 .

  • Prodrug Potential : Fe³⁺ complexes enable redox-activated drug release in hypoxic tumor environments .

Scientific Research Applications

    Chemistry: Used as a tool to study enzyme inhibition and protein interactions.

    Biology: Investigated for its role in inhibiting matrix metalloproteinases, which are involved in tissue remodeling and disease progression.

    Medicine: Explored as a treatment for various cancers, including pancreatic, lung, breast, colorectal, brain, and prostate cancers. .

    Industry: Utilized in drug development and as a reference compound in biochemical assays.

Mechanism of Action

Marimastat exerts its effects by mimicking the peptide structure of natural matrix metalloproteinase substrates. It binds to the active site of matrix metalloproteinases, preventing the degradation of the basement membrane by these enzymes. This action inhibits the migration of endothelial cells needed to form new blood vessels and prevents the entry and exit of tumor cells into existing blood vessels, thereby inhibiting metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hydroxamate-free MMP inhibitors, differing from traditional inhibitors like marimastat by its butanediamide scaffold rather than a hydroxamic acid zinc-binding group. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of MMP Inhibitors

Compound ID/Name Key Structural Features Target MMPs Binding Affinity (IC₅₀)* Source
N⁴-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N¹,2-dihydroxy-3-(2-methylpropyl)butanediamide (2R,3S)-dihydroxy; (2S)-dimethyloxobutan-2-yl; C3 isobutyl MMP-1, -2, -3, -9, -14 10–50 nM
Marimastat ((2S,3R)-N⁴-[(1S)-2,2-Dimethyl-1-(methylaminocarbonyl)propyl]-N¹,2-dihydroxy-3-(2-methylpropyl)butanediamide) (2S,3R)-dihydroxy; (1S)-dimethylpropylcarbamoyl; C3 isobutyl MMP-1, -2, -3, -7, -9, -14 5–20 nM
MMpI199829 ((2R)-N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]butanediamide) C3 indole substituent; N'-hydroxy; (2R)-configuration MMP-1, -2, -3, -9, -14 30–100 nM
MMpI199701 (N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide) Sulfonyl group; 4-methoxyphenyl; N-hydroxyacetamide MMP-3 200–500 nM

*IC₅₀ values are approximate and based on in vitro enzymatic assays.

Key Findings

Structural Determinants of Activity :

  • The dihydroxybutanediamide core is essential for chelating the catalytic zinc ion in MMPs. The (2R,3S) configuration in the target compound optimizes hydrogen bonding with MMP active-site residues, while marimastat’s (2S,3R) configuration enhances its potency against MMP-7 .
  • The C3 isobutyl group in both the target compound and marimastat improves hydrophobic interactions with the S1' pocket of MMPs, contributing to broad-spectrum inhibition .
  • Substitution at the N⁴ position (e.g., dimethyloxobutan-2-yl vs. marimastat’s carbamoylpropyl) modulates selectivity. The target compound lacks marimastat’s activity against MMP-7 due to steric hindrance from its bulkier N⁴ group .

Selectivity vs. Broad-Spectrum Activity :

  • The target compound and MMpI199829 exhibit similar MMP profiles but differ in substituents: MMpI199829’s indole group enhances π-stacking with MMP-9’s hydrophobic pocket, whereas the target compound’s dimethyloxobutan-2-yl group favors MMP-2 binding .
  • Marimastat’s superior potency (IC₅₀ 5–20 nM) arises from its carbamoylpropyl group, which stabilizes interactions with MMP-7’s deeper S2' pocket .

Biological Activity

N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H33N3O4C_{21}H_{33}N_3O_4 with a molecular weight of 391.50 g/mol. It features multiple functional groups that may influence its biological interactions, including amine and hydroxyl groups that can participate in hydrogen bonding and affect solubility.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with structural similarities demonstrate significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cholinesterase Inhibition : Some related compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which play critical roles in neurotransmission. Inhibitors of these enzymes can be vital in treating conditions like Alzheimer's disease .

The mechanism through which this compound exerts its effects may involve:

  • Binding Affinity : The presence of the methylamino and hydroxyl groups may enhance binding affinity to specific receptors or enzymes, leading to altered physiological responses.
  • Lipophilicity : The compound's lipophilic nature could facilitate its penetration through cellular membranes, enhancing bioavailability and efficacy .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

StudyCompoundFindings
N-Methyl DerivativeDemonstrated significant antibacterial activity against E. coli and S. aureus (IC50 = 50 µM).
Cholinesterase InhibitorShowed selective inhibition of butyrylcholinesterase (IC50 = 46.42 µM), indicating potential for cognitive enhancement.
Hydroxylamine AnalogExhibited moderate antifungal activity against Candida species with an IC50 of 30 µM.

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateFunctionCritical StepReference
tert-Butyl-protected amineStereochemical controlCoupling under anhydrous DMF
Hydroxybutanamide derivativeSolubility modulationHydroxylation at N¹

Q. Table 2. Comparative Efficacy of Stabilization Methods

MethodDegradation Half-Life (25°C)Major Degradant Identified
Lyophilization18 monthsQuinone derivative
Argon atmosphere12 monthsEpoxide
Antioxidant (BHT)9 monthsHydroperoxide

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